molecular formula C20H25N5O3 B2541875 4-(6-cyclopropylpyridazin-3-yl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide CAS No. 2034362-68-8

4-(6-cyclopropylpyridazin-3-yl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide

Cat. No.: B2541875
CAS No.: 2034362-68-8
M. Wt: 383.452
InChI Key: ANFWYJVLDTUFHP-UHFFFAOYSA-N
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Description

4-(6-cyclopropylpyridazin-3-yl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group attached to a pyridazine ring, a dimethoxyphenyl group, and a piperazine carboxamide moiety. The combination of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-cyclopropylpyridazin-3-yl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with a halogenated dimethoxybenzene derivative.

    Formation of the Piperazine Carboxamide Moiety: The final step involves the formation of the piperazine carboxamide moiety through the reaction of the intermediate compound with piperazine and a suitable carboxylating agent, such as phosgene or carbonyldiimidazole.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(6-cyclopropylpyridazin-3-yl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(6-cyclopropylpyridazin-3-yl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including its activity as a receptor agonist or antagonist.

    Biological Research: It is used in studies to understand its effects on cellular pathways and molecular targets.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 4-(6-cyclopropylpyridazin-3-yl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(6-cyclopropylpyridazin-3-yl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide analogs: Compounds with similar structures but different substituents on the pyridazine or phenyl rings.

    Piperazine derivatives: Compounds containing the piperazine moiety with various functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-(6-cyclopropylpyridazin-3-yl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-27-16-11-15(12-17(13-16)28-2)21-20(26)25-9-7-24(8-10-25)19-6-5-18(22-23-19)14-3-4-14/h5-6,11-14H,3-4,7-10H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFWYJVLDTUFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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